

PD159790 discovery and development history

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Compound of Interest

Compound Name: PD159790

Cat. No.: B1679117

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Introduction to EGFR and Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[5] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a successful class of anti-cancer drugs.[6]

Discovery and Development of Tyrphostin AG-1478

Tyrphostin AG-1478, with the chemical name N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine hydrochloride, was identified as a potent and selective inhibitor of EGFR.[4] The development of tyrphostins as protein tyrosine kinase inhibitors was a significant step in targeted cancer therapy.

Lead Optimization and Structure-Activity Relationship (SAR)

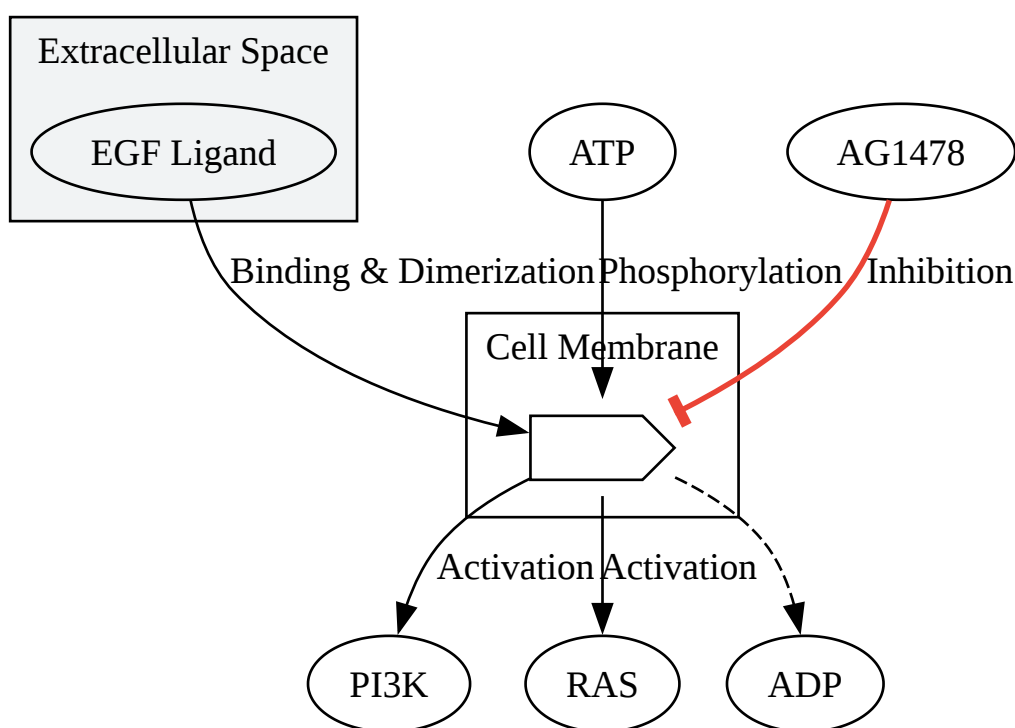
While specific details on the initial screening and lead optimization for AG-1478 are not extensively detailed in the provided results, the quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. Structure-activity relationship studies of related quinazoline derivatives have shown that substitutions at the 4- and 6-positions are critical for potent and selective inhibition.

Mechanism of Action

Tyrphostin AG-1478 functions as a competitive inhibitor of ATP at the tyrosine kinase domain of EGFR.[6] This inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.

Signaling Pathway Inhibition

By blocking EGFR autophosphorylation, AG-1478 effectively inhibits major downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to the proliferation and survival of cancer cells.



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Quantitative Biological Data

The potency and selectivity of Tyrphostin AG-1478 have been characterized in various assays.

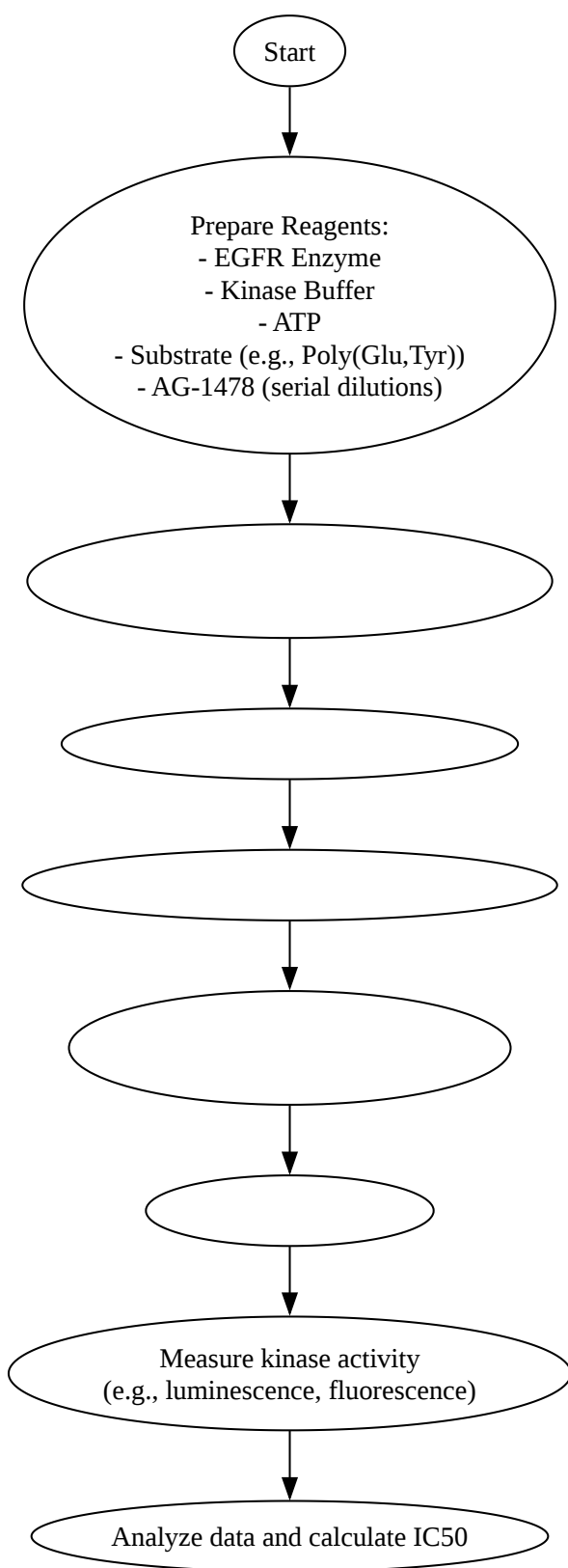
Parameter	Value	Assay Type	Target	Reference
IC50	3 nM	Cell-free kinase assay	EGFR	[2] [3]
IC50	>100 μ M	Cell-free kinase assay	HER2-Neu	[2]
IC50	>100 μ M	Cell-free kinase assay	PDGFR	[2]
IC50	1 μ M	Cell proliferation assay	NCI-H2170 NSCLC cells	[4]
IC50	0.07 μ M	EGF-induced mitogenesis	BaF/ERX cells	[2]
IC50	0.2 μ M	EGF-induced mitogenesis	LIM1215 cells	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of EGFR inhibitors like Tyrphostin AG-1478.

EGFR Kinase Assay (Cell-Free)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.



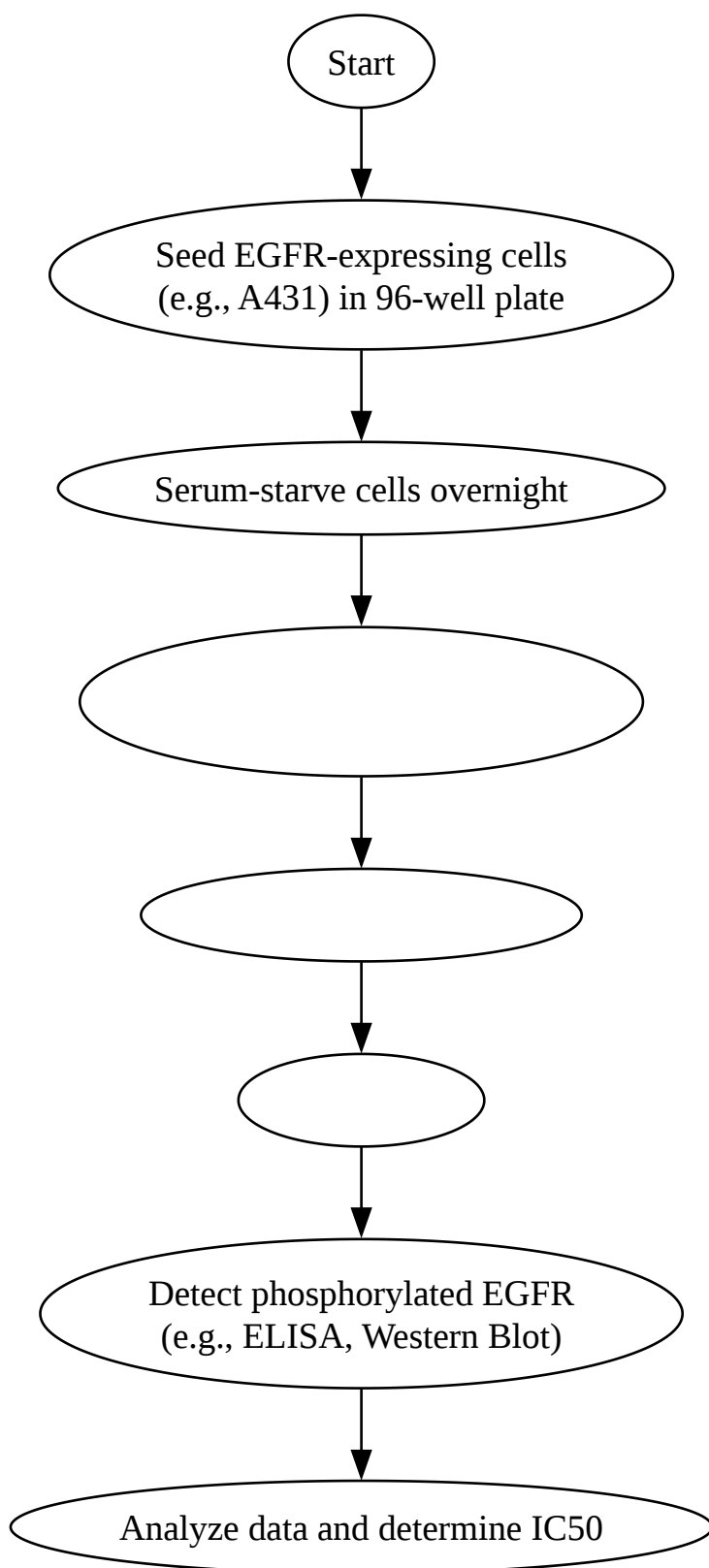
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Protocol:

- **Reagent Preparation:** Prepare serial dilutions of Tyrphostin AG-1478 in a suitable solvent (e.g., DMSO). Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
- **Reaction Setup:** In a 384-well plate, add the diluted AG-1478 or vehicle control.
- **Enzyme Addition:** Add purified recombinant EGFR enzyme to each well.
- **Pre-incubation:** Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a synthetic peptide).
- **Incubation:** Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- **Detection:** Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based ADP-Glo™ assay or fluorescence-based assays).
- **Data Analysis:** Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based EGFR Phosphorylation Assay

This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.



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Protocol:

- **Cell Culture:** Plate EGFR-overexpressing cells (e.g., A431) in a 96-well plate and allow them to adhere overnight.
- **Serum Starvation:** To reduce basal EGFR activity, serum-starve the cells for 16-24 hours.
- **Inhibitor Treatment:** Treat the cells with serial dilutions of Tyrphostin AG-1478 for a specified time (e.g., 1-2 hours).
- **EGF Stimulation:** Stimulate the cells with a known concentration of EGF for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
- **Cell Lysis:** Wash the cells and then lyse them to release cellular proteins.
- **Detection of Phospho-EGFR:** Quantify the amount of phosphorylated EGFR in the cell lysates using methods such as ELISA or Western blotting with an antibody specific for phospho-EGFR.
- **Data Analysis:** Normalize the phospho-EGFR signal to the total EGFR or a housekeeping protein. Plot the normalized data against the inhibitor concentration to calculate the IC50.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.

Protocol:

- **Cell Seeding:** Seed cancer cells (e.g., NCI-H2170) in a 96-well plate and allow them to attach.
- **Compound Treatment:** Treat the cells with various concentrations of Tyrphostin AG-1478.
- **Incubation:** Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm).
- Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Preclinical In Vivo Studies

Preclinical animal models are essential to evaluate the efficacy and pharmacokinetics of a drug candidate.

- Xenograft Models: Tyrphostin AG-1478 has been shown to inhibit the growth of human tumor xenografts in mice. For instance, it has demonstrated efficacy against A431 xenografts, which overexpress wild-type EGFR, and glioma xenografts expressing a constitutively active EGFR mutant.[2] In some models, AG-1478 has shown synergistic anti-tumor activity when combined with cytotoxic drugs.[2]
- Pharmacokinetics: Pharmacokinetic studies in mice and rats have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of AG-1478. These studies are crucial for determining appropriate dosing regimens for further clinical investigation.[7]

Conclusion

While the specific development history of **PD159790** remains largely undocumented in public scientific literature, the extensive research on Tyrphostin AG-1478 provides a comprehensive example of the discovery and development of a potent and selective EGFR inhibitor. The data and protocols presented here for AG-1478 offer a detailed technical overview that is representative of the process for this class of targeted cancer therapeutics. Should more specific information on **PD159790** become publicly available, a similar in-depth guide could be constructed.

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